N1-Cyclohexyl-N1-methylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Cyclohexyl-N1-methylpropane-1,2-diamine is an organic compound characterized by the presence of a cyclohexyl group and a methyl group attached to a propane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N1-methylpropane-1,2-diamine typically involves the reaction of cyclohexylamine with methylamine and propane-1,2-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The raw materials are fed into a reactor where they undergo the catalytic reaction. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N1-Cyclohexyl-N1-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, acyl halides, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N1-Cyclohexyl-N1-methylpropane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-Cyclohexyl-N1-methylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
- N1-Cyclohexyl-N1-methylpropane-1,3-diamine
- N1-Phenylpropane-1,2-diamine
- N1-Cyclohexyl-N1-methylpropane-1,2-diamine
Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-N-cyclohexyl-1-N-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H22N2/c1-9(11)8-12(2)10-6-4-3-5-7-10/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
SMUCHFQBYOYEII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.